molecular formula C9H20O B13211088 3,5-Dimethylheptan-2-ol

3,5-Dimethylheptan-2-ol

Cat. No.: B13211088
M. Wt: 144.25 g/mol
InChI Key: CGRIEYNIJQGHBV-UHFFFAOYSA-N
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Description

3,5-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the third and fifth carbons. This compound is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylheptan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethylheptan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,5-dimethylheptan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylheptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,5-dimethylheptan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form 3,5-dimethylheptane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3,5-dimethylheptan-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 3,5-Dimethylheptan-2-one.

    Reduction: 3,5-Dimethylheptane.

    Substitution: 3,5-Dimethylheptan-2-yl chloride.

Scientific Research Applications

3,5-Dimethylheptan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylheptane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.

    3,5-Dimethylheptan-2-one: A ketone with a similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

3,5-Dimethylheptan-2-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions and makes it useful in various applications.

Properties

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3,5-dimethylheptan-2-ol

InChI

InChI=1S/C9H20O/c1-5-7(2)6-8(3)9(4)10/h7-10H,5-6H2,1-4H3

InChI Key

CGRIEYNIJQGHBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(C)O

Origin of Product

United States

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